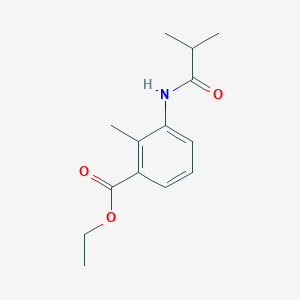
N-mesitylnicotinamide
Vue d'ensemble
Description
N-mesitylnicotinamide is a useful research compound. Its molecular formula is C15H16N2O and its molecular weight is 240.30 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 240.126263138 g/mol and the complexity rating of the compound is 280. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Nicotinamide N-Methyltransferase (NNMT) and Metabolic Diseases
- Association with Obesity and Diabetes: Research indicates a strong correlation between serum levels of N1-methylnicotinamide (a product of NNMT activity) and obesity and diabetes in humans. Elevated serum levels of this compound have been associated with higher risks of overweight, obesity, and diabetes. This suggests that NNMT, and by extension its products like N1-methylnicotinamide, could be potential targets for treating these metabolic diseases (Liu et al., 2015).
Role in Hepatic Nutrient Metabolism
- Regulation of Metabolic Processes in the Liver: NNMT, through its metabolite N1-methylnicotinamide (MNAM), plays a significant role in the liver's metabolic processes. It's been found that hepatic expression of NNMT can influence various metabolic parameters, and manipulation of NNMT expression can alter glucose and cholesterol metabolism. This demonstrates the important role of NNMT and its metabolic products in liver function and metabolic diseases (Hong et al., 2015).
N1-Methylnicotinamide in Cancer Biology
- Epigenetic Remodeling in Cancer: NNMT is overexpressed in various human cancers. It contributes to tumorigenesis by consuming methyl units from S-adenosyl methionine to produce 1-methylnicotinamide, thereby affecting the methylation potential of cancer cells. This leads to altered epigenetic states, hypomethylated histones, and heightened expression of pro-tumorigenic gene products. Such findings underscore a direct link between metabolic enzymes like NNMT and widespread epigenetic changes in cancer cells (Ulanovskaya et al., 2013).
Therapeutic Potential in Neurodegenerative Diseases
- Protection Against Neuronal Degeneration: Studies have shown that compounds like memantine, which target N-methyl-D-aspartate (NMDA) receptors, can protect against neuronal degeneration in various models of retinal damage. This indicates potential therapeutic applications for compounds targeting similar pathways in neurodegenerative diseases (Ito et al., 2008).
Propriétés
IUPAC Name |
N-(2,4,6-trimethylphenyl)pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O/c1-10-7-11(2)14(12(3)8-10)17-15(18)13-5-4-6-16-9-13/h4-9H,1-3H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUFMVQNTVFYBGQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)C2=CN=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{1-[2-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5375214.png)
![N-{[2-(2,6-dimethylphenoxy)pyridin-3-yl]methyl}-2,5-dimethylpyrimidin-4-amine](/img/structure/B5375226.png)
![(3S*,4R*)-3-methoxy-1-[(2'-methylbiphenyl-3-yl)carbonyl]piperidin-4-amine](/img/structure/B5375232.png)
![2-(1H-benzimidazol-2-yl)-3-{2-[(2-chloro-6-fluorobenzyl)oxy]-3-methoxyphenyl}acrylonitrile](/img/structure/B5375235.png)
![4-chloro-N'-[(3,3-dimethylbutanoyl)oxy]benzenecarboximidamide](/img/structure/B5375249.png)

![N-{[(2-sec-butylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5375265.png)

![4-butoxy-N-[1-{[(2-hydroxyethyl)amino]carbonyl}-2-(3-nitrophenyl)vinyl]benzamide](/img/structure/B5375289.png)
![2,4-dimethoxy-N'-{3-[(4-methylbenzyl)oxy]benzylidene}benzohydrazide](/img/structure/B5375293.png)
![N-benzyl-2-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}acetamide](/img/structure/B5375301.png)
![2-[1-(4-biphenylylmethyl)-3-oxo-2-piperazinyl]-N-[2-hydroxy-1-(hydroxymethyl)ethyl]acetamide](/img/structure/B5375305.png)

![3-[(3,4-dimethoxyphenyl)amino]-1-(2-thienyl)-2-propen-1-one](/img/structure/B5375330.png)
